2-methyl-7-((tetrahydrofuran-2-yl)methyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Description
2-Methyl-7-((tetrahydrofuran-2-yl)methyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a heterocyclic compound belonging to the pyrido-triazolo-pyrimidine class, characterized by a fused tricyclic core with a 2-methyl group at position 2 and a tetrahydrofuran-2-ylmethyl substituent at position 5. This structural complexity is typical of nitrogen-rich heterocycles, which are often explored in medicinal chemistry due to their ability to interact with biological targets such as enzymes and receptors .
Properties
IUPAC Name |
4-methyl-11-(oxolan-2-ylmethyl)-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O2/c1-9-16-14-15-7-11-12(19(14)17-9)4-5-18(13(11)20)8-10-3-2-6-21-10/h4-5,7,10H,2-3,6,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRZPWBJESDDYPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=C(C=NC2=N1)C(=O)N(C=C3)CC4CCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-7-((tetrahydrofuran-2-yl)methyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one typically involves multi-step organic reactionsCommon reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the desired selectivity and yield .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize costs. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the application of green chemistry principles to reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-methyl-7-((tetrahydrofuran-2-yl)methyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon, platinum), and protective groups (e.g., tert-butyloxycarbonyl, benzyl) to ensure the desired selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .
Scientific Research Applications
2-methyl-7-((tetrahydrofuran-2-yl)methyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of 2-methyl-7-((tetrahydrofuran-2-yl)methyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one involves its interaction with specific molecular targets and pathways. This compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Molecular docking and computational studies have provided insights into its binding modes and interactions with target proteins .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural differences among pyrido-triazolo-pyrimidine derivatives lie in their substituents, which modulate biological activity and physicochemical properties. Below is a comparative analysis:
| Compound Name (Substituents) | Core Structure | Key Substituents | Molecular Weight (g/mol) | Biological Activity | Source (Evidence ID) |
|---|---|---|---|---|---|
| Target Compound: 2-methyl-7-((THF-2-yl)methyl) | Pyrido-triazolo-pyrimidine | 2-methyl, 7-(tetrahydrofuran-2-ylmethyl) | ~370–390 (estimated) | Not reported (inferred kinase inhibition) | N/A |
| 2-(4-Chlorophenyl)-7-(2-methoxyethyl) derivative | Pyrido-triazolo-pyrimidine | 4-chlorophenyl, 2-methoxyethyl | 351.4 | Kinase inhibition | |
| 7-(3-Chloro-4-methylphenyl)-2-(trifluoromethyl) | Pyrido-triazolo-pyrimidine | 3-chloro-4-methylphenyl, trifluoromethyl | 379.72 | Research applications | |
| 2-Isopropyl-4-(trifluoromethyl)pyrazolo-pyridine | Pyrazolo-pyridine | Trifluoromethyl, isopropyl | Not reported | Enhanced reactivity/stability | |
| 9-(4-Chlorophenyl)-7-(2-hydroxyethyl)-2-methyl | Pyrido-triazolo-pyrimidine | 4-chlorophenyl, 2-hydroxyethyl | 353.79 | Potential therapeutic agent |
Key Observations :
- Substituent Impact : The target compound’s tetrahydrofuran group introduces an oxygen atom, likely improving solubility compared to halogenated (e.g., chlorophenyl) or trifluoromethyl-substituted analogs .
- Molecular Weight : Pyrido-triazolo-pyrimidine derivatives typically range between 350–400 g/mol, aligning with the target compound’s estimated weight.
Pharmacological Potential
- Kinase Inhibition : Chlorophenyl and methoxyethyl analogs show kinase inhibition, a common target in cancer therapy .
- Solubility Advantage : The tetrahydrofuran group could enhance bioavailability compared to lipophilic analogs, as seen in other drug candidates with ether-containing substituents .
Biological Activity
The compound 2-methyl-7-((tetrahydrofuran-2-yl)methyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one (CAS Number: 925145-22-8) is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis, pharmacological effects, structure-activity relationships (SAR), and case studies demonstrating its efficacy.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 271.27 g/mol. The structure features a pyrido[3,4-e]triazolo-pyrimidine core, which is known for diverse biological activities.
| Property | Value |
|---|---|
| CAS Number | 925145-22-8 |
| Molecular Formula | C₁₃H₁₃N₅O₂ |
| Molecular Weight | 271.27 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of pyrimidine derivatives, including those related to our compound of interest. For instance, compounds with similar structural motifs have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. In vitro assays demonstrated that certain derivatives significantly reduced inflammation markers in RAW264.7 macrophage cells through inhibition of nitric oxide synthase (iNOS) and COX-2 expression .
Antiviral and Anticancer Properties
Compounds with triazole and pyrimidine functionalities exhibit promising antiviral and anticancer activities. Research indicates that these compounds can act as inhibitors of viral replication and tumor growth by modulating cellular pathways involved in apoptosis and immune responses. For example, triazole derivatives have been reported to show efficacy against various viral infections and cancer cell lines through mechanisms involving cell cycle arrest and induction of apoptosis .
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of pyrimidine derivatives. Modifications at specific positions on the pyrido-triazolo-pyrimidine scaffold can enhance potency and selectivity for biological targets. For instance, the introduction of electron-donating or withdrawing groups can significantly alter the compound's interaction with target enzymes or receptors .
Case Study 1: Anti-inflammatory Effects
A study conducted by Tageldin et al. explored various derivatives of pyrimidine compounds for their anti-inflammatory properties through in vivo models. The results indicated that specific modifications on the triazole ring enhanced anti-inflammatory effects compared to standard non-steroidal anti-inflammatory drugs (NSAIDs) .
Case Study 2: Anticancer Activity
In another study, a series of pyrido-triazolo-pyrimidines were tested against human cancer cell lines such as HeLa and MCF-7. The results demonstrated significant cytotoxicity with IC50 values in the low micromolar range, indicating strong potential for further development as anticancer agents .
Q & A
Q. What synthetic strategies are recommended for constructing the pyrido-triazolo-pyrimidine core of this compound?
The synthesis of fused heterocyclic systems like pyrido-triazolo-pyrimidines typically involves multistep cyclization reactions. A common approach is to:
- Step 1 : Prepare precursor heterocycles (e.g., aminotriazoles or pyrimidine derivatives) through condensation reactions. For example, aminotriazoles can be synthesized via cyclocondensation of thiosemicarbazides with aldehydes .
- Step 2 : Assemble the fused ring system using reagents like ethyl 3-oxohexanoate and aromatic aldehydes in molten-state or solvent-mediated conditions. Dimethylformamide (DMF) is often employed as a solvent due to its high polarity, which facilitates cyclization .
- Step 3 : Optimize reaction conditions (e.g., temperature, catalyst) to improve yield. For instance, avoiding toxic reagents like TMDP by substituting safer alternatives (e.g., piperidine derivatives) is critical for reproducibility and safety .
Q. How can structural ambiguities in the synthesized compound be resolved?
- X-ray crystallography : Use SHELX software (e.g., SHELXL for refinement) to determine the crystal structure, particularly for verifying substituent positions and confirming stereochemistry .
- Spectroscopic analysis : Combine -NMR, -NMR, and IR spectroscopy to identify functional groups (e.g., C=N stretches at ~1600 cm) and confirm regioselectivity .
- Mass spectrometry : Validate molecular weight via high-resolution MS (e.g., m/z 533 molecular ion peak observed in similar compounds) .
Advanced Research Questions
Q. How can computational methods elucidate the electronic and steric effects of the tetrahydrofuran-methyl substituent?
- Quantum chemical calculations : Employ density functional theory (DFT) to analyze frontier molecular orbitals (HOMO/LUMO), electrostatic potential maps, and charge distribution. This helps predict reactivity and binding affinity with biological targets .
- Molecular docking : Simulate interactions with enzymes (e.g., kinases) to rationalize substituent effects on binding. For example, the tetrahydrofuran group may enhance solubility or mimic natural ligands in hydrophobic pockets .
Q. What experimental approaches address contradictory biological activity data across studies?
- Dose-response profiling : Re-evaluate IC values under standardized conditions (e.g., pH, temperature) to minimize variability.
- Mechanistic studies : Use isotope-labeled analogs (e.g., -labeled compounds) to track metabolic pathways and identify off-target effects.
- Comparative analysis : Benchmark against structurally similar compounds (e.g., triazolo[1,5-a]pyrimidines with varying substituents) to isolate the impact of the tetrahydrofuran-methyl group .
Q. How can crystallization conditions be optimized for X-ray diffraction studies?
- Solvent screening : Test polar aprotic solvents (e.g., DMSO, DMF) and mixtures (e.g., ethanol/water) to improve crystal quality.
- Additive screening : Introduce small molecules (e.g., glycerol, polyethylene glycol) to stabilize crystal lattice formation.
- Data collection : Use synchrotron radiation for high-resolution datasets, especially for twinned crystals or low-symmetry space groups .
Methodological Considerations
Q. What strategies mitigate low yields in the final cyclization step?
- Catalyst optimization : Transition from homogeneous catalysts (e.g., p-toluenesulfonic acid) to heterogeneous catalysts (e.g., zeolites) to enhance recyclability and reduce side reactions.
- Microwave-assisted synthesis : Reduce reaction time and improve efficiency by 30–50% compared to conventional heating .
Q. How should researchers design assays to evaluate enzymatic inhibition?
- Kinetic assays : Measure values using fluorescence-based substrates (e.g., ATP analogs for kinase inhibition).
- Control experiments : Include positive controls (e.g., staurosporine for broad-spectrum kinase inhibition) and negative controls (DMSO vehicle) to validate assay robustness.
- Data normalization : Express activity as % inhibition relative to baseline, with triplicate measurements to ensure statistical significance .
Data Contradiction Analysis
Q. Why might synthetic yields vary significantly between laboratories?
- Reagent purity : Impurities in starting materials (e.g., aldehydes) can derail cyclization. Use HPLC-purified reagents.
- Ambient conditions : Moisture-sensitive steps (e.g., imine formation) require anhydrous solvents and inert atmospheres.
- Instrument calibration : Ensure consistent temperature control (±1°C) during exothermic reactions to prevent side product formation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
